N-methyl-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide
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Overview
Description
N-METHYL-2-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ACETAMIDE is a synthetic organic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes a benzoxazine ring fused with an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-METHYL-2-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ACETAMIDE typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminophenol with acetic anhydride to form a benzoxazine intermediate, which is then further reacted with methylamine to yield the final product. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. Parameters such as temperature, pressure, and reaction time are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-METHYL-2-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the acetamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazine derivatives.
Scientific Research Applications
N-METHYL-2-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-METHYL-2-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ACETAMIDE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(6-METHYL-3-OXO-2,5-DIHYDRO-1,2,4-TRIAZIN-4-YL)ACETAMIDE: Shares a similar acetamide group but differs in the heterocyclic ring structure.
METHYL 2-[(2-METHYL-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-YL)FORMAMIDO]-2-PHENYLACETATE: Contains a benzoxazine ring but has additional functional groups.
Uniqueness
N-METHYL-2-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ACETAMIDE is unique due to its specific benzoxazine-acetamide structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H12N2O3 |
---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
N-methyl-2-(3-oxo-1,4-benzoxazin-4-yl)acetamide |
InChI |
InChI=1S/C11H12N2O3/c1-12-10(14)6-13-8-4-2-3-5-9(8)16-7-11(13)15/h2-5H,6-7H2,1H3,(H,12,14) |
InChI Key |
MKCDLTMHTVWSDN-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CN1C(=O)COC2=CC=CC=C21 |
Origin of Product |
United States |
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